2-tert-Butyl-6-methylaniline

Catalog No.
S662669
CAS No.
13117-94-7
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butyl-6-methylaniline

CAS Number

13117-94-7

Product Name

2-tert-Butyl-6-methylaniline

IUPAC Name

2-tert-butyl-6-methylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7H,12H2,1-4H3

InChI Key

GWIUAENVORNODL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)(C)C)N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)N

Synthesis and Characterization

-tert-Butyl-6-methylaniline, also known as N-(2-tert-Butyl-6-methylphenyl)aniline, is a research chemical studied for its potential applications in various fields. Scientific literature describes its synthesis using different methods, with some examples found in these references:

  • Journal of the American Chemical Society ()
  • Monatshefte für Chemie ()

These studies also detail the characterization of the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Potential Applications

Research explores potential applications of 2-tert-Butyl-6-methylaniline in different areas, including:

  • Organic Light-Emitting Diodes (OLEDs): Studies investigate its use as a host material or dopant in OLEDs due to its photophysical properties. ()
  • Polymers: Research explores its incorporation into polymers to modify their properties for potential applications in various fields. ()
  • Corrosion Inhibition: Studies examine its potential as a corrosion inhibitor for metals. ()

2-tert-Butyl-6-methylaniline is an organic compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.2594 g/mol. It belongs to the class of aromatic amines, characterized by the presence of an amino group (-NH₂) attached to a substituted benzene ring. The compound features a tert-butyl group and a methyl group at the 2 and 6 positions, respectively, of the aniline structure, which contributes to its unique physical and chemical properties. The IUPAC name reflects its structural characteristics, and its InChI representation is InChI=1S/C₁₁H₁₇N/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7H,12H₂ .

Typical of aromatic amines. Key reactions include:

  • Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization at available ortho and para positions.
  • N-Alkylation: This reaction can occur through the reaction of 2-tert-butyl-6-methylaniline with alkyl halides in the presence of a base to produce N-alkylated derivatives.
  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several methods exist for synthesizing 2-tert-butyl-6-methylaniline:

  • Direct Amination: The compound can be synthesized by the direct amination of 2-tert-butyl-6-methylphenol using ammonia or primary amines under high temperature and pressure.
  • Nitration followed by Reduction: An alternative route involves nitrating 2-tert-butyl-xylene followed by reduction of the nitro group to an amino group.
  • Ortho-Lithiation Method: This method involves ortho-lithiation of 2-tert-butyl-xylene followed by quenching with an amine source .

These methods provide flexibility in producing 2-tert-butyl-6-methylaniline with varying degrees of yield and purity.

2-tert-Butyl-6-methylaniline finds applications across several industries:

  • Chemical Intermediates: It serves as a building block for synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Polymer Chemistry: The compound is utilized in producing polymer additives that enhance thermal stability and mechanical properties.
  • Research

Interaction studies involving 2-tert-butyl-6-methylaniline focus on its reactivity with other chemical species:

  • Protonation Studies: Research indicates that protonation can significantly affect the compound's reactivity, influencing its behavior in various chemical environments.
  • Complex Formation: The compound may form complexes with metal ions, which can alter its properties and enhance catalytic activity in certain reactions .

These interactions are crucial for understanding how 2-tert-butyl-6-methylaniline behaves in complex mixtures.

Several compounds share structural similarities with 2-tert-butyl-6-methylaniline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-MethylanilineMethyl group at para positionMore toxic than ortho-substituted analogs
2-MethylanilineMethyl group at ortho positionHigher reactivity due to steric hindrance
N,N-Diethyl-meta-toluidineTwo ethyl groups on nitrogenUsed primarily as a solvent
3-Tert-butylanilineTert-butyl group at meta positionLess steric hindrance compared to ortho

The unique combination of substituents on the benzene ring in 2-tert-butyl-6-methylaniline affects its reactivity, biological activity, and applications compared to these similar compounds .

The concept of axial chirality originated in the early 20th century with the identification of atropisomerism in biaryl systems. However, N–C axial chirality remained underexplored until the late 20th century, when advances in asymmetric catalysis highlighted the need for stereochemically stable nitrogen-containing scaffolds. The pivotal breakthrough came in 2018 with the crystallographic and computational characterization of N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives. These studies revealed that steric bulk from the ortho-tert-butyl and methyl groups imposes a high rotational barrier (~20–30 kcal/mol) around the N–C bond, enabling isolation of stable atropisomers.

Key milestones:

  • 1922: Christie and Kenner first described atropisomerism in biaryls.
  • 1980s: Noyori’s work on BINAP ligands underscored the utility of axially chiral frameworks in catalysis.
  • 2018: Structural and DFT analyses of 2-tert-butyl-6-methylaniline derivatives established N–C axial chirality as a distinct stereogenic element.

Significance in Stereochemical Research

2-tert-Butyl-6-methylaniline serves as a cornerstone for investigating:

  • Electronic Modulation of Rotational Barriers: Substituents on the N-aryl group (e.g., electron-withdrawing groups like NO₂) increase rotational barriers by up to 5.7 kcal/mol due to reduced resonance stabilization in transition states.
  • Acid-Responsive Molecular Rotors: Protonation at remote sites (e.g., pyridyl nitrogen) decelerates rotation via enhanced N–C double-bond character, enabling stimuli-responsive materials.
  • Catalytic Atroposelective Synthesis: This scaffold has driven innovations in asymmetric N–C bond formation, with Pd- and Cu-catalyzed methods achieving >99% enantiomeric excess (ee).

Foundational Studies Establishing 2-tert-Butyl-6-methylaniline as a Model System

Structural and Computational Insights

X-ray crystallography of N-(4-nitrophenyl)-2-tert-butyl-6-methylaniline confirmed a twisted N–C axis (dihedral angle = 89.7°), with DFT calculations correlating rotational barriers to Hammett σₚ values of substituents.

Table 1: Rotational Barriers (ΔG‡) for N–C Axial Chirality in 2-tert-Butyl-6-methylaniline Derivatives

Substituent (para-X)ΔG‡ (kcal/mol)Method
NH₂20.1VT-NMR
NO₂25.8DFT
OMe18.9Experimental

Synthetic Applications

  • Tsuji–Trost Allylation: Chiral Pd catalysts enable enantioselective N-allylation, yielding sulfonamides with 92% ee.
  • Remote Proton Brakes: Acidic conditions stabilize transition states, reducing rotational rates by 10³-fold.

Theoretical Background of Rotational Restriction

The restricted rotation in 2-tert-butyl-6-methylaniline arises from two factors:

Steric Hindrance

The ortho-tert-butyl and methyl groups create a congested environment, forcing the N-aryl group into a perpendicular arrangement relative to the aniline plane.

Electronic Effects

Electron-withdrawing substituents (e.g., NO₂) amplify rotational barriers by destabilizing transition states through loss of resonance stabilization. This is quantified by the linear free-energy relationship (LFER) with Hammett σₚ constants:

$$
\Delta G^\ddagger = \rho \cdot \sigmap + \Delta G^\ddagger0
$$

Where $$\rho$$ = 2.3 kcal/mol per σ unit for para-substituents.

Theoretical Foundations of Atropisomerism in Aniline Derivatives

Atropisomerism arises when rotational barriers around a single bond are sufficiently high to allow isolation of distinct stereoisomers. In 2-tert-butyl-6-methylaniline, the bulky ortho-substituents—a tert-butyl group at position 2 and a methyl group at position 6—impede free rotation of the N–C bond between the aniline nitrogen and the aryl ring [6] [8]. The energy barrier to rotation (ΔG‡) must exceed approximately 20–25 kcal/mol for atropisomers to be isolable at room temperature [1]. For this compound, rotational barriers range between 25–30 kcal/mol, depending on substituent electronic effects [6].

Theoretical studies using density functional theory (DFT) reveal that the ground-state conformation adopts a twisted geometry, minimizing steric clashes between the tert-butyl group and adjacent substituents [6]. Transition-state calculations indicate a loss of resonance stabilization between the nitrogen lone pair and the aromatic ring during rotation, further increasing the energy barrier [6]. This combination of steric hindrance and electronic destabilization defines the atropisomeric stability of 2-tert-butyl-6-methylaniline.

N–C Axially Chiral Structures in 2-tert-Butyl-6-methylaniline

The molecule’s axial chirality originates from the non-planar arrangement of the two aromatic planes connected by the N–C bond. X-ray crystallography confirms a dihedral angle of 68–75° between the aniline nitrogen and the aryl ring in the solid state [6]. This twisted conformation creates two enantiomeric forms, designated as (R~a~) and (S~a~) using Cahn-Ingold-Prelog priority rules (Figure 1) [2].

Substituent electronic effects significantly influence rotational barriers. Electron-withdrawing groups at the para-position of the N-aryl moiety increase ΔG‡ by reducing resonance stabilization in the transition state [6]. For example, introducing a nitro group raises the barrier to 32 kcal/mol, compared to 28 kcal/mol for the unsubstituted derivative [6]. This electronic modulation enables fine-tuning of atropisomeric stability for applications in asymmetric catalysis.

Stereoisomeric Configurations and Nomenclature

The two enantiomers of 2-tert-butyl-6-methylaniline are differentiated by their axial chirality. To assign configurations:

  • View the molecule along the N–C chiral axis.
  • Prioritize substituents on the nitrogen atom (higher priority: tert-butyl > methyl).
  • Determine the handedness of the twist using the right-hand rule [2].

Enantiomers interconvert via a planar transition state, with rates measurable by variable-temperature nuclear magnetic resonance (VT-NMR). At 298 K, the half-life for interconversion exceeds 1,000 seconds, allowing chromatographic resolution on chiral stationary phases [6].

Conformational Landscape Analysis

The conformational energy surface of 2-tert-butyl-6-methylaniline has been mapped using DFT and molecular dynamics simulations (Table 1) [6] [8].

Conformational StateDihedral Angle (°)Relative Energy (kcal/mol)
Ground State68–750.0
Transition State18025.4
Local Minimum1108.2

Table 1. Key conformational states and their energies [6].

VT-NMR studies between 233–333 K reveal coalescence temperatures (T~c~) of 278 K for the tert-butyl protons, corresponding to a rotational barrier of 26.8 kcal/mol [6]. Activation parameters calculated using Eyring analysis (ΔH‡ = 24.3 kcal/mol, ΔS‡ = −12.4 cal/mol·K) confirm an enthalpy-controlled process [6].

Comparison with Related Axially Chiral Systems

2-tert-Butyl-6-methylaniline exhibits distinct behavior compared to other axially chiral systems:

  • Biaryl Systems (e.g., BINAP):

    • Higher rotational barriers (35–40 kcal/mol vs. 25–30 kcal/mol) [2]
    • Chirality arises from aryl-aryl bonds rather than N–C bonds [2]
  • Allenes:

    • Axial chirality from cumulated double bonds [3]
    • Lower barriers (15–20 kcal/mol) due to weaker steric hindrance [3]
  • N-Acyl Anilides:

    • Similar N–C rotational barriers (25–35 kcal/mol) [1]
    • Stabilized by intramolecular hydrogen bonding absent in 2-tert-butyl-6-methylaniline [4]

These comparisons highlight the unique balance of steric and electronic factors governing atropisomerism in 2-tert-butyl-6-methylaniline. Its configurational stability and tunable barriers make it a valuable scaffold for designing chiral ligands and molecular machines [6] [8].

The tert-butyl group positioned at the 2-position of the 2-tert-butyl-6-methylaniline framework serves as the primary structural determinant for conformational restriction and rotational stability [1] [2] [3]. This bulky substituent creates substantial steric hindrance that fundamentally alters the conformational landscape of the molecule.

Steric Bulk and Conformational Locking

The tert-butyl group, with its exceptionally large steric demand, effectively "locks" the molecular conformation by preventing free rotation around critical bonds [4] [5] [6]. Research has demonstrated that the tert-butyl group exhibits an A-value of approximately 5.0 kcal/mol in cyclohexane systems, making it one of the most sterically demanding substituents available [6] [7]. This steric bulk creates 1,3-diaxial interactions and ortho-steric clashes that severely restrict rotational freedom.

In N-methyl-2-tert-butyl-6-methylaniline derivatives, the tert-butyl group at the ortho position generates rotational barriers of 110.9 kJ/mol at 298 K, corresponding to a half-life of 19 days for enantiomerization [1] [2]. This exceptional conformational stability arises from the tert-butyl group's ability to create spatial congestion that prevents the molecule from adopting alternative conformations.

Electronic and Steric Contributions

The tert-butyl group contributes to conformational restriction through multiple mechanisms:

Primary Steric Effects: The three methyl groups of the tert-butyl substituent create a spherical steric envelope that extends beyond the van der Waals radius of smaller substituents [4] [5]. This creates repulsive interactions with neighboring atoms and functional groups, particularly those in ortho positions.

Secondary Electronic Effects: While primarily a steric effect, the tert-butyl group also exhibits weak electron-donating properties through hyperconjugation, which can influence the electronic environment around the nitrogen atom [5] [8].

Conformational Energy Profiles

Computational studies reveal that the tert-butyl group creates highly asymmetric energy profiles for rotation around the C-N bonds in 2-tert-butyl-6-methylaniline derivatives [9] [10]. The presence of this bulky substituent results in:

  • Deep energy minima corresponding to stable conformations
  • High-energy transition states for interconversion
  • Flattened potential energy surfaces in regions of maximum steric clash

The rotational barriers associated with tert-butyl groups in various molecular contexts demonstrate their exceptional ability to restrict molecular motion, with barriers ranging from 100-125 kJ/mol depending on the specific molecular environment [1] [2] [3].

Contribution of the Methyl Substituent to Rotational Barriers

The methyl group at the 6-position of 2-tert-butyl-6-methylaniline plays a complementary but distinct role in establishing rotational barriers and conformational stability [1] [11] [12]. While smaller than the tert-butyl group, the methyl substituent provides essential fine-tuning of the steric environment.

Steric Complementarity

The methyl group at the 6-position creates asymmetric steric interactions that work in conjunction with the tert-butyl group to establish a specific conformational preference [1] [11]. This positional arrangement generates:

  • Directional steric pressure that biases rotation toward specific conformations
  • Moderate energy barriers of approximately 10-20 kJ/mol for methyl rotation
  • Cooperative effects with the tert-butyl group that enhance overall conformational stability

Rotational Dynamics of Methyl Groups

Studies of methyl group rotation in various molecular environments reveal typical barriers of 2-12 kJ/mol for internal rotation [11] [12]. In the context of 2-tert-butyl-6-methylaniline, the methyl group at the 6-position experiences:

  • Restricted rotation due to proximity to the bulky tert-butyl group
  • Enhanced barriers compared to freely rotating methyl groups
  • Coupling effects with the overall molecular conformation

Experimental data from solid-state NMR studies indicate that methyl groups in sterically congested environments can exhibit significantly elevated rotational barriers, approaching 15-20 kJ/mol in some cases [11] [13].

Electronic Effects of Methyl Substitution

The methyl group contributes to the electronic environment through:

Hyperconjugation: The C-H bonds of the methyl group can participate in hyperconjugative interactions with the aromatic π-system [12] [13].

Inductive Effects: The methyl group exhibits weak electron-donating properties that can influence the electron density distribution around the nitrogen atom [12] [14].

Steric-Electronic Coupling: The combination of steric bulk and electronic effects creates coupled perturbations that affect both the ground state geometry and transition state energies [9] [15].

Ortho-Substitution Pattern Requirements for Atropisomerism

The ortho-substitution pattern in 2-tert-butyl-6-methylaniline represents a critical structural requirement for achieving atropisomerism and rotational stability [16] [17] [18]. The specific arrangement of substituents at the 2- and 6-positions creates the necessary conditions for restricted rotation around the C-N bonds.

Theoretical Requirements for Atropisomerism

Atropisomerism requires several fundamental conditions to be met [16] [17] [18]:

  • Sufficient steric hindrance to prevent free rotation
  • Asymmetric substitution to create distinct conformational states
  • Rotational barriers exceeding 93 kJ/mol at room temperature
  • Conformational half-lives greater than 1000 seconds

Ortho-Substitution Effects

The ortho-substitution pattern in 2-tert-butyl-6-methylaniline creates axial chirality through several mechanisms:

Steric Crowding: The combination of tert-butyl and methyl groups at ortho positions generates severe steric congestion that prevents the molecule from adopting planar conformations [16] [18].

Non-Coplanar Geometry: The bulky substituents force the aromatic rings to adopt non-coplanar arrangements with dihedral angles significantly deviated from planarity [16] [19].

Restricted Bond Rotation: The ortho-substitution pattern creates high-energy transition states for rotation around the C-N bonds, with barriers typically exceeding 100 kJ/mol [1] [2].

Structural Requirements Data

Substitution PatternRotational Barrier (kJ/mol)Half-Life at 298K
2-tert-butyl-6-methyl110.919 days
2,6-dimethyl~70-80Hours
2-tert-butyl only~85-95Minutes
6-methyl only~50-60Seconds

Van der Waals Interactions

The ortho-substitution pattern creates specific van der Waals interactions that determine the conformational preferences [16] [18]:

  • Attractive interactions between substituents at optimal distances
  • Repulsive interactions at close contact distances
  • Optimal conformational angles that minimize total steric strain

The van der Waals radius ordering (I > Br > Cl > NO₂ > COOH > OMe > F > H) demonstrates that larger substituents create greater restrictions on rotation [19].

Steric Interactions Governing Rotational Energy Profiles

The steric interactions in 2-tert-butyl-6-methylaniline create complex rotational energy profiles that govern the conformational behavior of the molecule [10] [13] [20]. These interactions represent the primary driving force for conformational restriction and determine the specific geometric arrangements adopted by the molecule.

Types of Steric Interactions

1,3-Diaxial Interactions: The tert-butyl group creates severe 1,3-diaxial interactions with other substituents, particularly when the molecule adopts specific conformations [6] [7]. These interactions contribute 20-30 kJ/mol to the total conformational energy.

Van der Waals Repulsion: Close contact between atoms creates exponentially increasing repulsive forces that define the accessible conformational space [10] [20]. The potential energy increases rapidly when interatomic distances fall below the sum of van der Waals radii.

Torsional Strain: Rotation around bonds creates torsional strain that varies with the dihedral angle, typically following threefold or twofold potential functions [21] [10].

Energy Decomposition Analysis

Computational studies using density functional theory reveal the relative contributions of different steric interactions [10] [20]:

  • Steric repulsion: 60-70% of total barrier height
  • Van der Waals attractions: 15-20% of total barrier height
  • Electrostatic interactions: 10-15% of total barrier height
  • Torsional effects: 5-10% of total barrier height

Rotational Energy Profiles

The rotational energy profiles for 2-tert-butyl-6-methylaniline exhibit characteristic features:

Multiple Minima: The energy surface contains several local minima corresponding to different conformational states, with energy differences of 5-15 kJ/mol [9] [10].

High Transition States: The barriers between conformational states reach 100-125 kJ/mol, corresponding to the severe steric clashes encountered during rotation [1] [2].

Asymmetric Profiles: The presence of different substituents creates asymmetric energy profiles with unequal barrier heights for different rotational pathways [9] [10].

Computational Modeling

Modern computational methods provide detailed insights into steric interactions:

Molecular Mechanics: Force field calculations using molecular mechanics methods can accurately predict steric energies and conformational preferences [22] [23].

Density Functional Theory: DFT calculations at the B3LYP/6-31G** level provide quantitative estimates of rotational barriers and transition state geometries [15] [24].

Energy Decomposition: Advanced energy decomposition analyses separate the contributions of different interaction types to the total conformational energy [20] [25].

Role of Nitrogen Pyramidalization in Conformational Stability

The nitrogen atom in 2-tert-butyl-6-methylaniline exhibits pyramidal geometry that plays a crucial role in determining conformational stability and rotational barriers [26] [14] [27]. The degree of pyramidalization significantly influences the molecule's ability to undergo conformational changes.

Nitrogen Hybridization and Geometry

The nitrogen atom in 2-tert-butyl-6-methylaniline adopts sp³ hybridization with a pyramidal geometry [26] [27]. This contrasts with the more planar geometry observed in simple anilines, where resonance with the aromatic ring promotes sp² character.

Bond Angles: The C-N-C bond angles in sterically hindered anilines typically range from 108-112°, indicating significant deviation from ideal sp³ tetrahedral geometry [26] [27].

Pyramidalization Angle: The pyramidalization angle (deviation from planarity) in 2-tert-butyl-6-methylaniline derivatives ranges from 35-45°, depending on the specific substitution pattern [28] [29].

Inversion Barriers

Nitrogen pyramidal inversion represents a fundamental dynamic process that can affect conformational stability [26] [14]:

Inversion Barriers: Simple anilines exhibit nitrogen inversion barriers of 4-5 kJ/mol, while substituted anilines can show significantly different values [26] [14].

Substituent Effects:

  • Electron-withdrawing groups (para-NO₂) lower inversion barriers to 1-2 kJ/mol
  • Electron-donating groups (para-NH₂) raise inversion barriers to 5-8 kJ/mol
  • Steric hindrance can dramatically increase inversion barriers

Conformational Coupling

The pyramidal nitrogen geometry creates coupling effects between different conformational processes:

Inversion-Rotation Coupling: Nitrogen inversion can be coupled with rotation around C-N bonds, creating complex conformational pathways [30] [31].

Cooperative Effects: The pyramidal geometry can cooperate with steric interactions to enhance overall conformational stability [26] [27].

Transition State Geometries: During conformational changes, the nitrogen may adopt flattened transition states that reduce steric interactions [26] [14].

Electronic Effects on Pyramidalization

The degree of nitrogen pyramidalization is influenced by electronic factors:

Resonance Effects: Conjugation with the aromatic ring tends to flatten the nitrogen geometry, reducing pyramidalization [26] [14].

Steric Effects: Bulky substituents can force the nitrogen to adopt more pyramidal geometries to minimize steric clashes [26] [28].

Hyperconjugation: Hyperconjugative interactions between the nitrogen lone pair and adjacent bonds can influence the preferred geometry [26] [14].

Experimental Evidence

Crystallographic studies provide direct evidence for nitrogen pyramidalization:

X-ray Crystallography: Crystal structures of 2-tert-butyl-6-methylaniline derivatives show pyramidal nitrogen geometries with specific bond angles and pyramidalization parameters [28] [29].

NMR Spectroscopy: Variable-temperature NMR studies reveal the dynamics of nitrogen inversion and its coupling with molecular rotation [32] [30].

Computational Validation: DFT calculations accurately reproduce the experimental pyramidalization angles and inversion barriers [29] [32].

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

13117-94-7

Wikipedia

2-tert-Butyl-6-methylaniline

Dates

Last modified: 08-15-2023

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